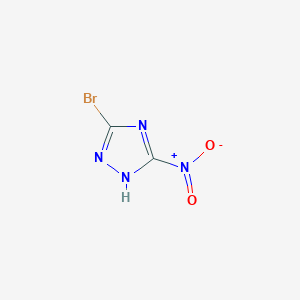

5-bromo-3-nitro-1H-1,2,4-triazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370385. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-nitro-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAMCWVPBITOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20321108 | |

| Record name | 5-bromo-3-nitro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24807-56-5 | |

| Record name | 5-Bromo-3-nitro-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24807-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-nitro-1H-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024807565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24807-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-3-nitro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-nitro-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Backbone of Innovation: Significance of 1,2,4 Triazole Heterocycles in Contemporary Chemistry

The 1,2,4-triazole (B32235) ring system is a cornerstone of modern heterocyclic chemistry, valued for its stability and versatile reactivity. researchgate.net This five-membered ring containing three nitrogen atoms can be readily functionalized, allowing for the creation of a diverse range of derivatives. nih.gov These derivatives are not only pivotal in medicinal chemistry, forming the basis for numerous antibacterial, antifungal, and anticancer drugs, but they also play a crucial role in materials science, agrochemicals, and organocatalysis. nih.govimist.maresearchgate.netresearchgate.net

The ability of the 1,2,4-triazole nucleus to engage in various chemical transformations and its capacity for hydrogen bonding and dipole interactions make it an attractive scaffold for designing molecules with specific biological or physical properties. nih.gov The inherent stability of the triazole ring, a result of its aromaticity, further enhances its utility in a variety of applications. researchgate.net

A Tale of Two Groups: Research Context of Halogenated and Nitrated Triazoles

The introduction of halogen atoms and nitro groups onto the triazole core significantly modifies its chemical character, leading to compounds with distinct and often enhanced properties. Halogenated triazoles serve as versatile intermediates in organic synthesis, where the halogen atom can be easily substituted to introduce other functional groups.

Conversely, the incorporation of nitro groups is a key strategy in the development of energetic materials. The nitro group, being an effective oxidizer, dramatically increases the energy content of the molecule. The combination of a halogen and a nitro group on the same triazole ring, as seen in 5-bromo-3-nitro-1H-1,2,4-triazole, creates a molecule with a dual nature: a reactive site for further chemical modification and a source of high energy. This has led to significant research into their potential as high-performance energetic materials. nih.govrsc.orgscilit.com

Charting the Course: Scope and Objectives of Academic Investigations on 5 Bromo 3 Nitro 1h 1,2,4 Triazole

Direct Synthesis of this compound

The direct synthesis of this compound is a key process for obtaining this important intermediate. While specific details on its direct synthesis are not extensively documented in the provided search results, the synthesis of related nitro- and bromo-substituted triazoles often involves multi-step sequences. For instance, the synthesis of 3,5-dinitro-1H-1,2,4-triazole has been achieved from potassium 3,5-dinitro-1,2,4-triazolate and sulfuric acid. nih.gov The preparation of the potassium salt itself starts from commercially available 3,5-diamino-4H-1,2,4-triazole. nih.gov Similarly, methods for preparing substituted bromo-triazoles, such as 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid, have been developed from 4,5-dibromo-2H-1,2,3-triazole. google.com These examples suggest that the synthesis of this compound likely involves the introduction of the nitro and bromo groups onto a pre-existing triazole ring through carefully controlled reaction conditions.

Utilization of this compound as a Precursor in Organic Synthesis

The strategic placement of the bromine atom and the nitro group makes this compound a valuable precursor for a variety of organic transformations. The electron-withdrawing nitro group facilitates nucleophilic substitution at the C-5 position by stabilizing the intermediate Meisenheimer complex.

The bromine atom at the C-5 position of this compound is susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, leading to the synthesis of a library of substituted 3-nitro-1,2,4-triazoles.

One of the key transformations of this compound is its reaction with nitrogen-based nucleophiles. A notable example is the synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT), a valuable energetic material precursor. rsc.org This conversion is achieved through a three-step process starting from BNT. rsc.org The resulting HNT is an amphoteric platform, capable of forming both cationic and anionic salts, which further expands its utility in the synthesis of energetic compounds. rsc.org

The table below summarizes the key reaction in this section:

| Precursor | Reagent | Product | Significance |

| This compound (BNT) | Hydrazine (B178648) | 5-hydrazino-3-nitro-1,2,4-triazole (HNT) | Precursor to powerful and thermally stable energetic compounds. rsc.org |

The displacement of the bromide in this compound with an azide (B81097) ion leads to the formation of 5-azido-3-nitro-1H-1,2,4-triazole. Azides are versatile functional groups that can undergo various subsequent reactions, most notably [3+2] cycloadditions (click chemistry) to form triazole rings. masterorganicchemistry.comnih.gov This opens up pathways to more complex heterocyclic systems. The azide ion is known to be a very effective nucleophile for SN2 reactions. masterorganicchemistry.com

Beyond amination and azide displacement, the bromine atom at the C-5 position of this compound can be substituted by a variety of other nucleophiles. Research on related halogenated azoles demonstrates the feasibility of introducing different functionalities. For example, N-protected 2,4,5-tribromoimidazole (B189480) reacts with sodium alkane or arenethiolates and sodium isopropoxide to displace the 2-bromine atom. rsc.org Similarly, 1-benzyl-5-bromo-4-nitroimidazole undergoes displacement of the 5-bromine atom. rsc.org These examples suggest that a wide array of sulfur, oxygen, and other carbon-based nucleophiles could potentially react with this compound to yield a diverse range of substituted derivatives. The synthesis of various substituted 1,2,3-triazoles has been achieved through nucleophilic substitution of bromo-precursors, highlighting the broad applicability of this reaction type. acs.orgresearchgate.netrsc.org

Alkylation and Arylation Strategies (e.g., N-alkylation)

The alkylation and arylation of this compound are complex processes due to the ambident nucleophilic nature of the triazole ring, which contains three nitrogen atoms (N1, N2, and N4) that can potentially be substituted. The regiochemical outcome of these reactions is governed by a combination of electronic effects, steric hindrance, and reaction conditions such as the base, solvent, and the nature of the electrophile.

The electron-withdrawing nitro group significantly increases the acidity of the N-H proton, facilitating deprotonation to form a triazolate anion. This anion exhibits different reactivity at its various nitrogen atoms. Generally, N1 and N2 are the most common sites for alkylation in 1,2,4-triazoles. The presence of a bulky bromine atom at the C5 position can sterically hinder the adjacent N4 and N1 positions, potentially favoring substitution at the N2 position. Conversely, electronic effects from the nitro group at C3 might influence the electron density across the ring, affecting the nucleophilicity of each nitrogen atom differently.

Studies on related bromo- and nitro-substituted azoles provide insight into these strategies:

Bromo-Directed N-2 Alkylation : In many 1,2,3-triazole systems, a bromine atom at the 4- or 5-position has been shown to direct alkylating agents to the N2 position with high regioselectivity. This is attributed to a combination of steric and electronic factors where the bromine atom disfavors substitution at adjacent nitrogens. researchgate.netCurrent time information in Pasuruan, ID. A similar directing effect can be anticipated for this compound.

N-Arylation : The reaction of halogenated triazoles with electron-deficient aromatic halides, often in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF, can lead to N-arylated products. acs.org For this compound, arylation would likely also show regioselectivity based on the substitution pattern of the incoming aryl group and the electronic landscape of the triazole ring.

| Reagent Type | Example Reagent | Base/Solvent | Expected Major Product(s) |

| Alkyl Halide | Iodomethane (CH₃I) | K₂CO₃ / DMF | 1-methyl- and 2-methyl-5-bromo-3-nitro-1,2,4-triazole |

| Benzyl (B1604629) Halide | Benzyl Bromide | NaOH / EtOH | N-benzylated-5-bromo-3-nitro-1,2,4-triazole isomers |

| Aryl Halide | 4-Fluoronitrobenzene | K₂CO₃ / DMF | N-(4-nitrophenyl)-5-bromo-3-nitro-1,2,4-triazole isomers |

| Dialkyl Sulfate | Dimethyl Sulfate | NaOH / H₂O | Mixture of N1 and N2 methylated isomers |

Cyclization Reactions for Fused Heterocyclic Systems

The this compound core is a valuable starting material for synthesizing bicyclic and polycyclic heterocyclic systems. These reactions typically involve the transformation or displacement of the bromo and/or nitro groups to introduce functionalities capable of intramolecular cyclization.

Formation ofnih.govnih.govacs.orgtriazolo[1,5-d]nih.govnih.govacs.orgoxadiazole Ring Systems

The synthesis of the nih.govnih.govacs.orgtriazolo[1,5-d] nih.govnih.govacs.orgoxadiazole ring system directly from this compound is not a well-documented pathway. The construction of such fused systems generally requires specific functionalities that are not present in the starting molecule. For instance, the formation of a 1,2,4-oxadiazole (B8745197) ring often proceeds from an amidoxime.

A hypothetical, multi-step pathway could be envisioned. This would first involve the nucleophilic substitution of the 5-bromo group with a nitrogen nucleophile, followed by the chemical reduction of the 3-nitro group to an amino group (NH₂). The resulting 3-amino-5-substituted-1,2,4-triazole could then potentially be elaborated into a structure suitable for cyclization into the desired fused oxadiazole, although this would require significant further transformations.

Construction of Fused Triazolo[4,3-b]triazole Backbones

The construction of a fused nih.govnih.govacs.orgtriazolo[4,3-b] nih.govnih.govacs.orgtriazole backbone is a more feasible transformation. This synthesis often starts from a 1,2,4-triazole (B32235) bearing a hydrazine or a related group at the 3-position, which can then cyclize with a one-carbon electrophile.

Starting from this compound, a plausible synthetic route involves two key steps:

Nucleophilic Substitution of Bromine : The C5-bromo substituent is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing 3-nitro group. Reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O) would displace the bromide to yield 5-hydrazinyl-3-nitro-1H-1,2,4-triazole.

Cyclization : The resulting hydrazinyl triazole can then be cyclized by heating with a suitable one-carbon synthon. For example, reaction with formic acid or triethyl orthoformate would lead to the formation of the second triazole ring, yielding a 6-nitro- nih.govnih.govacs.orgtriazolo[4,3-b] nih.govnih.govacs.orgtriazole derivative. mdpi.com

Advanced Catalytic Approaches in Triazole Derivatization

Modern catalytic methods offer powerful tools for the functionalization of the this compound core, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Copper-Catalyzed and Other Metal-Catalyzed Reactions

The bromine atom at the C5 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are particularly effective for this purpose. These reactions allow for the introduction of a wide variety of substituents that would be difficult to install using traditional methods.

Suzuki Coupling : Palladium-catalyzed Suzuki coupling with aryl or heteroaryl boronic acids provides a direct route to 5-aryl-3-nitro-1H-1,2,4-triazoles. rsc.org

Sonogashira Coupling : The reaction with terminal alkynes, catalyzed by a combination of palladium and copper, can install alkynyl groups at the C5 position.

Buchwald-Hartwig Amination : Palladium-catalyzed amination allows for the formation of C-N bonds, coupling the triazole with various primary or secondary amines.

Copper-Catalyzed Reactions : Copper catalysts are widely used in triazole chemistry, particularly for azide-alkyne cycloadditions (CuAAC). theaic.org While not a direct derivatization of the pre-formed ring, copper can also catalyze the substitution of the bromo group with various nucleophiles.

| Coupling Reaction | Catalyst System | Substrate Example | Product Type |

| Suzuki | Pd(PPh₃)₄, Na₂CO₃ | Phenylboronic acid | 3-Nitro-5-phenyl-1H-1,2,4-triazole |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylacetylene | 3-Nitro-5-(phenylethynyl)-1H-1,2,4-triazole |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Styrene | 3-Nitro-5-styryl-1H-1,2,4-triazole |

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP | Morpholine | 5-(Morpholin-4-yl)-3-nitro-1H-1,2,4-triazole |

Organocatalytic Transformations

Organocatalysis provides a metal-free alternative for derivatizing this compound. The strong electron-withdrawing effect of the 3-nitro group makes the triazole ring highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). In this context, organocatalysts can facilitate the reaction by activating either the nucleophile or the substrate.

Phase-transfer catalysis (PTC) is a particularly relevant organocatalytic strategy. In a typical PTC system, a catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) transports an anionic nucleophile from an aqueous or solid phase into an organic phase containing the triazole substrate. This allows reactions between otherwise immiscible reactants to proceed under mild conditions. researchgate.net This method is effective for displacing the 5-bromo group with a variety of soft and hard nucleophiles.

| Nucleophile Type | Example Nucleophile | Catalyst | Product Type |

| Thiolate | Sodium thiophenoxide (NaSPh) | Tetrabutylammonium bromide | 3-Nitro-5-(phenylthio)-1H-1,2,4-triazole |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 18-Crown-6 | 5-Methoxy-3-nitro-1H-1,2,4-triazole |

| Azide | Sodium azide (NaN₃) | Aliquat 336 | 5-Azido-3-nitro-1H-1,2,4-triazole |

| Cyanide | Potassium cyanide (KCN) | Tetrabutylammonium bromide | 3-Nitro-1H-1,2,4-triazole-5-carbonitrile |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For this compound, NMR studies provide critical information about the chemical environment of its constituent nuclei, particularly ¹H, ¹³C, and ¹⁵N.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Assignments

The chemical shifts observed in NMR spectra are indicative of the electronic environment of the nuclei. In substituted triazoles, the positions of the substituents significantly influence these shifts. While specific spectral data for this compound is not extensively available in the public domain, general principles of NMR spectroscopy on triazole derivatives allow for the prediction of its spectral features. ncl.res.inufv.br

For comparison, in 3-nitro-1,2,4-triazole, the ¹³C NMR spectrum shows distinct signals for the carbon atoms in the triazole ring. chemicalbook.com The introduction of a bromine atom at the 5-position in this compound would further influence the electronic distribution and, consequently, the chemical shifts of the carbon and nitrogen atoms in the ring. The electronegativity and anisotropic effects of the nitro and bromo substituents would lead to a downfield shift of the adjacent carbon and nitrogen nuclei.

Theoretical calculations, often used in conjunction with experimental data, can help in the precise assignment of chemical shifts. ufv.br Methods like Density Functional Theory (DFT) are employed to calculate the magnetic shielding tensors, which are then converted to chemical shifts. ufv.br

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | 14.0 - 15.0 (NH) | The proton attached to the nitrogen in the triazole ring is expected to be highly deshielded and may exhibit a broad signal. mdpi.com |

| ¹³C | C3: ~155-165, C5: ~130-140 | The carbon attached to the nitro group (C3) would be significantly downfield compared to the carbon attached to the bromine (C5). |

| ¹⁵N | N1/N2/N4: Variable | The chemical shifts of the nitrogen atoms are highly sensitive to the tautomeric form and substitution pattern. |

Elucidation of Tautomeric Forms (e.g., 1H vs. 4H)

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H forms. researchgate.netresearchgate.net The position of the proton on one of the three nitrogen atoms defines the specific tautomer. The relative stability of these tautomers is influenced by the nature and position of the substituents on the triazole ring. researchgate.net

For this compound, the predominant tautomeric form in solution can be investigated using NMR spectroscopy. The observation of a single set of resonances for the carbon and proton signals would suggest the presence of a single dominant tautomer or a rapid equilibrium between tautomers on the NMR timescale. The specific chemical shifts, particularly of the ring nitrogens in ¹⁵N NMR, can provide definitive evidence for the proton's location. ncl.res.in Theoretical calculations can also be employed to determine the relative energies of the possible tautomers, thereby predicting the most stable form. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Absorption Bands and Mode Assignments

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| N-H | Stretching | 3100 - 3300 | nih.gov |

| C=N | Stretching | 1600 - 1650 | nih.gov |

| N-N | Stretching | 1400 - 1450 | nih.gov |

| NO₂ | Asymmetric Stretching | 1520 - 1560 | researchgate.net |

| NO₂ | Symmetric Stretching | 1340 - 1380 | researchgate.net |

| C-Br | Stretching | 500 - 600 |

The assignment of these bands can be supported by computational methods, which can calculate the vibrational frequencies and the potential energy distribution (PED) for each mode. nih.gov This allows for a more detailed understanding of the vibrational character of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. rsc.org

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 193 g/mol , with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). cymitquimica.com

The fragmentation of the molecular ion under electron impact would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂, O, and NO. rsc.org The triazole ring itself can also undergo cleavage. rsc.org Studying these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.

Single-Crystal X-ray Diffraction Studies

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems, including heterocyclic compounds like triazoles.

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For a molecule like 5-bromo-3-nitro-1H-1,2,4-triazole, this involves determining the precise bond lengths, bond angles, and dihedral angles.

A key aspect of the 1,2,4-triazole (B32235) ring is its potential for tautomerism, where the proton on the nitrogen can migrate between different nitrogen atoms. The 1H-1,2,4-triazole and 2H-1,2,4-triazole are two such tautomers. DFT calculations can predict the relative energies of these forms to determine the most stable isomer. For many 1,2,4-triazoles, the presence of substituents significantly influences which tautomer is more stable. nih.gov

Understanding the electronic structure of a molecule is key to predicting its reactivity. DFT calculations provide several tools for this analysis.

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals the charge distribution, highlighting electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue) regions. For a molecule with a nitro group and a bromine atom, the MEP would be expected to show significant positive potential around the hydrogen on the triazole ring and negative potential near the oxygen atoms of the nitro group, indicating sites for electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher kinetic stability. researchgate.net In a study on C-nitro-1,2,4-triazoles, a correlation was found between the HOMO-LUMO energy gap and the thermal stability of the tautomers. researchgate.net The strong electron-withdrawing nitro group in this compound would be expected to significantly lower the energy of both the HOMO and LUMO compared to the unsubstituted 1,2,4-triazole.

DFT methods can be used to predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are valuable for confirming the identity and structure of a synthesized compound.

IR Spectroscopy: Calculations can determine the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. For this compound, characteristic frequencies would be predicted for the N-H stretch, C-N stretches within the ring, and the symmetric and asymmetric stretches of the NO₂ group. Comparing these predicted frequencies with experimental data helps to validate the molecular structure. While direct predictions for this molecule are not published, studies on derivatives of 5-hydrazino-3-nitro-1,2,4-triazole (synthesized from the bromo- precursor) include full characterization by IR spectroscopy. rsc.org

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁵N) of atoms in a molecule. These predictions can aid in the assignment of experimental NMR spectra, which is particularly useful for complex heterocyclic systems. ncl.res.in The synthesis of derivatives from this compound relies on experimental NMR for characterization, highlighting the importance of this technique in the field. rsc.org

Beyond MEP and HOMO-LUMO analysis, more advanced DFT-based descriptors can predict chemical reactivity with greater detail.

Fukui Functions: Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. They measure the change in electron density at a particular point when an electron is added to or removed from the system. This allows for a quantitative ranking of the reactivity of different atoms in the molecule.

The known chemistry of this compound serves as a practical example of its reactivity. It is used as a precursor where the bromine atom is displaced by a nucleophile, such as in the synthesis of 5-hydrazino-3-nitro-1,2,4-triazole. rsc.org The nitro group makes the triazole ring highly electron-deficient, increasing its susceptibility to nucleophilic substitution. Computational analysis using Fukui functions could precisely map these reactive centers, confirming the electrophilic nature of the carbon atom bonded to the bromine, making it the primary site for nucleophilic attack.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling can be used to map out the entire pathway of a chemical reaction, including the structures of transition states and the calculation of activation energies. This is particularly valuable for understanding complex processes like thermal decomposition, which is a critical property for energetic materials.

While a specific reaction mechanism study for this compound has not been published, theoretical studies on the thermal decomposition of other C-nitro- and N-nitro-1,2,4-triazoles provide a clear blueprint for such an investigation. researchgate.net These studies simulate various possible decomposition pathways, such as C-NO₂ bond cleavage, N-N bond breaking in the ring, or hydrogen transfer. By calculating the energy barriers for each step, the most favorable (lowest energy) decomposition pathway can be identified. For C-nitro-1,2,4-triazoles, decomposition often begins with the homolysis of the C-NO₂ bond. researchgate.net Modeling these mechanisms provides fundamental insights into the stability and safety of energetic compounds.

Prediction of Thermochemical Properties

Thermochemical properties, such as the heat of formation, are essential for evaluating the performance of energetic materials. Computational methods can predict these properties, offering a safe and cost-effective way to screen potential new compounds. The heat of formation can be calculated using isodesmic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction, leading to a cancellation of errors in the calculation.

For energetic compounds, key performance indicators like detonation velocity and pressure are often calculated using the predicted density and solid-state heat of formation. While experimental data for this compound is limited, studies on related energetic triazoles show that N-substituted nitro-1,2,3-triazoles can have high densities and enthalpies of formation, making them promising for high-energy applications. nih.gov For instance, the perchlorate (B79767) salt of 5-hydrazino-3-nitro-1,2,4-triazole exhibits a high density (1.95 g/cm³) and an outstanding calculated detonation velocity (9505 m/s), properties that stem from the foundational energetic characteristics of its nitro-triazole core. rsc.org

Heats of Formation Calculations

The heat of formation is a fundamental thermodynamic property that is critical for calculating the energetic performance of a compound. For triazole-based energetic compounds, heats of formation are often computed using quantum chemical methods. A common approach involves the use of Born-Haber energy cycles, where the gas-phase enthalpy of the constituent ions and the lattice enthalpy are calculated separately. uc.edu

Various levels of theory, including Density Functional Theory (DFT) with functionals like B3LYP and composite methods such as CBS-4M, CBS-QB3, and G4, are employed to calculate the gas-phase heat of formation of the cation and anion components. uc.edu The accuracy of the final result is highly dependent on the chosen level of theory, with differences of several hundred kJ/mol possible between different methods. uc.edu While specific calculated values for this compound are not prominently detailed in the provided literature, the methodologies are well-established for the triazole class of compounds. For instance, the synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT) from BNT involves derivatives whose enthalpies of formation have been measured and used for performance calculations. rsc.org

Table 1: Common Computational Methods for Heat of Formation

| Method | Description |

|---|---|

| DFT (B3LYP/6-31G(d,p)) | A popular Density Functional Theory method used for calculating electronic structure and energies. |

| CBS-4M, CBS-QB3 | Complete Basis Set methods that extrapolate to the basis set limit for higher accuracy. |

| G4 Theory | A high-accuracy composite method for calculating thermochemical data. |

| Atomization Energy Scheme | A method to obtain gas-phase standard enthalpies of formation based on the energies of the constituent atoms. uc.edu |

Thermal Decomposition Pathway Modeling (e.g., Reactive Molecular Dynamics)

Understanding the thermal decomposition mechanism is vital for assessing the thermal stability of an energetic material. Theoretical simulations, such as those using Density Functional Theory (DFT) and Reactive Molecular Dynamics (ReaxFF MD), are employed to model these complex, multi-step processes.

For C-nitro-1,2,4-triazoles, DFT studies have shown that thermal decomposition can yield a variety of products, including N₂, N₂O, NO, CO₂, HCN, and 1,2,4-triazole itself. researchgate.net The initial step in the decomposition of many nitro-substituted azoles is often the cleavage of the C-NO₂ or N-NO₂ bond. nih.gov Reactive molecular dynamics simulations on related compounds, like 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT), reveal that the decomposition process is highly dependent on temperature, with N₂ and NO₂ being dominant initial gas-phase products. nih.gov For 3-nitro-1,2,4-triazol-5-one (NTO), ReaxFF MD simulations identified key intermediates and three primary decomposition pathways, with N₂ being the most abundant final product. researchgate.net These studies suggest that the decomposition of this compound likely initiates with the scission of the C-NO₂ bond, followed by the breakdown of the triazole ring.

Energetic Performance Calculations (e.g., Detonation Velocity and Pressure)

The energetic performance of a compound, particularly its detonation velocity (D) and detonation pressure (P), can be calculated based on its elemental composition, density (ρ), and solid-phase heat of formation (ΔHf). Software like EXPLO5 is commonly used for these calculations. nih.gov

Table 2: Calculated Energetic Performance of Selected Triazole Derivatives

| Compound | Density (g/cm³) | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) | Reference |

|---|---|---|---|---|

| RDX (Reference) | 1.80 | 8795 | - | nih.gov |

| HNT Perchlorate Salt | 1.95 | 9505 | 419 | rsc.org |

| Organic Salt 5 | - | 8898 | - | nih.gov |

| Organic Salt 6 | - | 9077 | - | nih.gov |

Structure-Property Relationship Studies

Investigating structure-property relationships allows for the rational design of new molecules with desired characteristics. For this compound, this involves understanding how its substituents influence its chemical and energetic properties.

Validating computational models requires comparing their predictions with experimental data. For energetic materials and related organic compounds, this involves comparing calculated bond lengths, bond angles, vibrational frequencies (IR spectra), and thermodynamic properties with data obtained from techniques like X-ray diffraction and differential scanning calorimetry. nih.gov

For example, in a study on 5-Bromosalicylaldehyde, a related bromo-substituted aromatic compound, DFT calculations showed a strong correlation with experimental data, with a coefficient of determination (R²) of 0.928 for bond lengths and 0.892 for bond angles. nih.gov Similar correlative studies are crucial in the field of energetic materials. The measured densities and heats of combustion for a series of triazole-based salts have been used to validate and refine computational methods for predicting heats of formation. uc.edu Such correlations build confidence in the predictive power of theoretical models, allowing for the reliable screening of novel energetic compounds like derivatives of this compound before their synthesis.

Advanced Applications and Functional Properties

Energetic Materials Research

Research into 5-bromo-3-nitro-1H-1,2,4-triazole, often abbreviated as BNT, is primarily focused on its utility as a versatile intermediate. The presence of both a bromo and a nitro group on the triazole ring allows for a range of chemical modifications, leading to the creation of next-generation energetic compounds. A key synthetic pathway involves the conversion of BNT into 5-hydrazino-3-nitro-1,2,4-triazole (HNT), a platform molecule from which numerous energetic salts and derivatives can be synthesized. rsc.org

Development of High-Density Energetic Salts

The transformation of this compound into intermediates like 5-hydrazino-3-nitro-1,2,4-triazole (HNT) is crucial for developing high-density energetic materials. rsc.org The amphoteric nature of HNT, meaning it can react as either an acid or a base, allows for the synthesis of both cationic and anionic energetic salts. This strategy is effective for increasing the density of the resulting compounds, which is a key factor in enhancing detonation performance.

An outstanding example derived from the HNT intermediate is a perchlorate (B79767) salt, which demonstrates remarkable properties. This salt achieves a high crystal density of 1.95 g/cm³, a value that surpasses many conventional explosives. rsc.org The formation of such dense salt structures is a popular and effective approach in the field of energetic materials to improve performance characteristics. researchgate.net

Synthesis of Thermally Stable and Insensitive Explosives

A primary goal in energetic materials research is to create substances that are not only powerful but also safe to handle and store. This requires high thermal stability and low sensitivity to accidental stimuli like impact and friction. Derivatives of this compound have shown significant promise in this area.

Through the HNT intermediate, a fused triazolo[4,3-b]triazole compound has been synthesized. rsc.org This derivative is noted for its exceptional thermal stability, with a high decomposition temperature of 313 °C. This level of stability makes it a candidate for applications requiring heat-resistant explosives, potentially serving as a replacement for materials like HNS (Hexanitrostilbene). Furthermore, this fused-ring compound exhibits low sensitivity to mechanical stimuli, enhancing its safety profile. rsc.org

Performance Evaluation of Energetic Derivatives

The ultimate utility of an explosive is determined by its performance, which is assessed through several key metrics. The derivatives of this compound have been evaluated for their detonation parameters, thermal behavior, and sensitivity.

The detonation velocity and pressure are critical indicators of an explosive's power and effectiveness. Energetic derivatives synthesized from the HNT platform show top-tier performance. The HNT-perchlorate salt, for instance, possesses a calculated detonation velocity of 9505 m/s and an exceptionally high detonation pressure of 419 GPa. rsc.org These performance figures significantly exceed those of the widely used explosive RDX (Research Department eXplosive). rsc.orgnih.gov

Thermal stability is a crucial measure of an energetic material's safety and operational limits. A high decomposition temperature indicates that the material can withstand higher temperatures before it begins to break down and release energy. Derivatives of this compound have been engineered for enhanced thermal robustness.

The table below summarizes the decomposition temperatures for key derivatives.

| Compound | Decomposition Temperature (Tdec) |

| Fused triazolo[4,3-b]triazole derivative | 313 °C rsc.org |

This table is interactive. More data will be added as it becomes available.

The sensitivity of an energetic material to impact and friction determines its safety during handling, transport, and deployment. Lower sensitivity is highly desirable for secondary explosives to prevent accidental detonation. The fused triazolo[4,3-b]triazole synthesized from the HNT intermediate is characterized by its low sensitivity, which, combined with its high thermal stability, makes it a promising candidate for insensitive munitions. rsc.org In contrast, other triazole-based energetic materials can exhibit sensitivities comparable to primary explosives. researchgate.net

The table below outlines the sensitivity data for derivatives.

| Compound | Impact Sensitivity (IS) | Friction Sensitivity (FS) |

| Fused triazolo[4,3-b]triazole derivative | Low rsc.org | Not Reported |

This table is interactive. Specific BAM Fallhammer (IS) and Friction (FS) data will be added as it becomes available.

Role as Energetic Precursors and Building Blocks

The 1,2,4-triazole (B32235) ring is a fundamental structural motif in the design of modern energetic materials. Its high nitrogen content and positive heat of formation contribute to the high energy density of resulting compounds. Heterocyclic rings like triazoles are considered excellent backbones for creating new energetic materials that possess a favorable balance of performance and thermal stability. bohrium.comresearchgate.net The introduction of energetic groups such as nitro (-NO2) or azido (B1232118) (-N3) onto this framework is a common strategy to enhance detonation properties. researchgate.net

In this context, this compound serves as a crucial precursor. The bromine atom is a versatile leaving group, allowing for nucleophilic substitution reactions to introduce further energetic functionalities. For instance, it is used as a starting material in the synthesis of 5-azido-3-nitro-1H-1,2,4-triazole. researchgate.net This conversion is significant as the azido group often imparts a desirable increase in energy content and density. The general approach of functionalizing nitro-triazole scaffolds is pivotal for developing novel energetic compounds, including high-performance ionic salts and insensitive high explosives. researchgate.netnih.gov The combination of different triazole frameworks, often built from such precursors, is a promising direction for designing next-generation high-energy density materials. bohrium.comsci-hub.se

Applications in Fusible Energetic Formulations

Fusible or melt-cast energetic formulations are a class of explosives that can be melted and poured into munitions. This method of processing requires energetic materials with specific physical properties, most notably a melting point in a suitable range (often cited as 80-100°C) and good thermal stability to ensure safety during melting and casting. researchgate.net

While direct applications of this compound in fusible formulations are not extensively documented, related triazole derivatives are prominent in this field. 3-nitro-1,2,4-triazol-5-one (NTO), a compound sharing the same core heterocyclic structure, is a well-known insensitive high explosive used to create spherical melt-cast compositions. energetic-materials.org.cn The development of NTO-based formulations highlights the suitability of the nitro-triazole skeleton for such applications due to its inherent insensitivity and high performance. energetic-materials.org.cn The chemical modification of the triazole ring, such as the substitutions present in this compound, is a key strategy for tuning the physical properties, including the melting point, to meet the stringent requirements for melt-cast explosives. researchgate.net

Biological Activity and Pharmaceutical Research (Focus on Derivatives)

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique structure, featuring multiple nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating strong binding interactions with biological targets like enzymes and receptors. Derivatives of this compound are subjects of extensive research for their potential pharmacological activities.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Derivatives of 1,2,4-triazole are widely recognized for their broad-spectrum antimicrobial properties. The search for new antimicrobial agents is driven by the global challenge of drug resistance in pathogenic microorganisms.

Antibacterial: Many 1,2,4-triazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The hybridization of the triazole moiety with other known antibacterial pharmacophores, such as fluoroquinolones, has yielded compounds with excellent efficacy. For example, certain phenylpiperazine derivatives of 5-thioxo-1,2,4-triazole linked to a fluoroquinolone core have shown minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against various pathogens, including E. coli and S. aureus. Some hybrids have demonstrated greater potency than the parent drug ciprofloxacin, especially against multidrug-resistant strains like MRSA.

Antifungal: The 1,2,4-triazole ring is a cornerstone of many successful antifungal drugs. Quantitative Structure-Activity Relationship (3D-QSAR) studies on novel triazole derivatives have been conducted to develop models that predict their antifungal activity against pathogens like Cryptococcus neoformans. These studies help in designing compounds with enhanced efficacy by identifying key structural requirements for potent inhibition.

Antiviral: The versatility of the 1,2,4-triazole scaffold extends to antiviral applications. Research has shown that certain 1,2,4-triazole thioglycoside derivatives are active against influenza virus strains.

The data below summarizes the antimicrobial potential of various 1,2,4-triazole derivatives.

| Derivative Class | Target Pathogen(s) | Key Findings |

| Phenylpiperazine-fluoroquinolone hybrids | E. coli, Y. pseudotuberculosis, S. aureus, M. smegmatis | Excellent activity with MIC values from 0.12 to 1.95 µg/mL. |

| Ofloxacin (B1677185) analogues | S. aureus, S. epidermis, B. subtilis, E. coli | Antibacterial properties comparable to ofloxacin (MICs: 0.25–1 µg/mL). |

| Ciprofloxacin hybrids | Methicillin-resistant S. aureus (MRSA) | Some derivatives showed stronger activity against MRSA than ciprofloxacin. |

| General Triazole Derivatives | Cryptococcus neoformans | Used to develop 3D-QSAR models for designing potent antifungal agents. frontiersin.org |

Anticancer and Antiproliferative Potentials

The 1,2,4-triazole moiety is present in several established anticancer agents, highlighting its importance in oncology research. energetic-materials.org.cn Derivatives are investigated for their ability to inhibit the growth of various human cancer cell lines.

A study on novel compounds carrying the 1,2,4-triazole scaffold revealed significant antiproliferative activity against a panel of cancer cell lines. tandfonline.com Certain derivatives were identified as potent inhibitors of cancer cell proliferation, with some also acting as strong inhibitors of tubulin, a key target in cancer chemotherapy. tandfonline.com For example, specific compounds showed potent inhibitory activity against BRAF, a protein kinase involved in cell growth, with some also inhibiting the Epidermal Growth Factor Receptor (EGFR). tandfonline.com Other research has explored 1,2,4-triazole derivatives that induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, a synthesized derivative, HB5, was found to be highly selective against Hep G2 hepatocyte carcinoma cells, arresting them in the S and G2/M phases of the cell cycle and inducing apoptosis by inhibiting EGFR tyrosine kinase.

The table below presents findings on the anticancer potential of selected 1,2,4-triazole derivatives.

| Derivative/Compound | Cancer Cell Line(s) | Mechanism/Target |

| Compounds 8c, 8d | Various cancer cell lines | Potent inhibitors of tubulin and BRAF; 8c also showed EGFR inhibition (IC50 = 3.6 μM). tandfonline.com |

| Compound HB5 | Hep G2 (hepatocyte carcinoma) | Induced apoptosis and cell cycle arrest (S and G2/M phases) via EGFR tyrosine kinase inhibition. |

| Fused acridine-triazoles | Lung, breast, melanoma, colon | Compounds with specific substitutions (e.g., 3,4,5-trimethoxy) showed strong anticancer activity. nih.gov |

| Triazole-Schiff bases | Breast cancer cell lines | Investigated for their anticancer activities. nih.gov |

Enzyme Inhibition Studies (e.g., DNA gyrase, Carbonic Anhydrase-II)

The ability of 1,2,4-triazole derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential.

DNA Gyrase: Bacterial DNA gyrase is a well-validated target for developing new antibiotics. It is a topoisomerase essential for bacterial DNA replication. nih.gov Novel 1,2,4-triazole derivatives have been designed as potent inhibitors of this enzyme. Molecular docking studies have revealed that the triazole ring can act as a bioisostere for the carboxylic acid group of quinolone antibiotics, enabling strong interactions within the enzyme's active site. nih.gov Some triazole-containing compounds have demonstrated potent antibacterial activity against Mycobacterium tuberculosis by targeting its DNA gyrase, with some showing higher potency than reference inhibitors. nih.gov

Carbonic Anhydrase-II: Carbonic anhydrases (CAs) are a family of enzymes involved in crucial physiological processes, and their inhibition has therapeutic applications in treating glaucoma, cancer, and epilepsy. nih.gov The human isoform Carbonic Anhydrase-II (hCA II) is a major cytosolic enzyme. Studies have shown that 1,2,4-triazole-5-one derivatives can act as effective hCA II inhibitors. nih.gov Kinetic and molecular docking studies have elucidated the binding modes of these inhibitors, showing that they can bind to the enzyme's active site through interactions with key amino acid residues. nih.gov Other research has focused on developing triazole derivatives that selectively inhibit tumor-associated CA isoforms (IX and XII) over the off-target CA II, which is a promising strategy in cancer therapy. tandfonline.comnih.gov

| Enzyme Target | Derivative Class | Key Findings |

| DNA Gyrase | 1,2,4-triazole-quinolone hybrids | Displayed good DNA gyrase inhibition (IC50 values from 0.134 to 1.84 μg/mL). nih.gov |

| DNA Gyrase | Novel triazole-based NBTIs | Potent against M. tuberculosis gyrase, blocking the DNA-gyrase complex. nih.gov |

| Carbonic Anhydrase II (hCA II) | 1,2,4-triazole-5-one derivatives | Acted as uncompetitive inhibitors, binding to the enzyme's active site. nih.gov |

| Carbonic Anhydrase IX & XII | Benzenesulfonamide-triazoles | Showed effective and selective inhibition of tumor-associated isoforms over hCA I and II. tandfonline.comnih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For 1,2,4-triazole derivatives, SAR studies help to understand how different substituents on the triazole ring and associated moieties influence their biological activity.

In the context of antimicrobial activity , SAR analysis has shown that for certain triazole derivatives, a benzyl (B1604629) group at the N-4 position leads to stronger inhibition of Gram-positive bacteria compared to a phenyl group. nih.gov For anticancer agents , SAR studies of triazole-based tubulin inhibitors have provided insights into the structural features required for potent antiproliferative effects. tandfonline.com

For enzyme inhibitors , SAR is equally critical. In the development of DNA gyrase inhibitors, the presence of specific groups like amide and imine was found to introduce additional binding interactions with the enzyme complex. nih.gov For carbonic anhydrase inhibitors, a "tail-approach" is often used in synthesis, where different tail-like fragments are attached to a core benzenesulfonamide-triazole scaffold to modulate inhibitory potency and selectivity against different CA isoforms. nih.gov These studies are essential for the rational design of new derivatives with improved pharmacological profiles.

Molecular Docking and Receptor Interaction Analyses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand, such as a triazole derivative, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies for this compound are not extensively detailed in the available literature, research on structurally related 1,2,4-triazole derivatives provides significant insights into their interaction patterns. For instance, docking studies on novel bis-1,2,4-triazole compounds have been conducted to evaluate their inhibitory activity against thymidine (B127349) phosphorylase (TP), an enzyme implicated in tumor growth. nih.gov These studies revealed that the active compounds form key interactions with amino acid residues within the enzyme's active site. nih.gov

Similarly, docking analyses of other synthetic 1,2,4-triazole derivatives have been performed against various microbial proteins to elucidate the basis of their antimicrobial activity. ijper.orgresearchgate.net These studies often highlight the importance of hydrogen bonding and hydrophobic interactions between the triazole moiety and the receptor's binding site. nih.gov For example, in a study of 1,2,4-triazole-tethered indolinones, docking simulations were used to understand their potent inhibition of the VEGFR-2 enzyme, a target in cancer therapy. mdpi.com The analysis of ligand conformations and their binding interactions within the receptor site is crucial for optimizing the design of more potent and selective drug candidates. nih.gov

Potential in Drug Development Programs (e.g., for type II diabetes)

The 1,2,4-triazole scaffold is a recognized pharmacophore in the design of therapeutic agents for a range of diseases, including type II diabetes. rsc.org A primary strategy in managing type II diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which helps to control postprandial hyperglycemia. rsc.orgrsc.org

Numerous studies have demonstrated the potential of triazole derivatives as effective inhibitors of these enzymes.

A series of novel 1,2,3-triazole derivatives were synthesized and showed potent α-amylase and α-glucosidase inhibitory activities, suggesting their promise for developing new antidiabetic compounds. nih.gov

Research on adamantane-based 1,2,3-triazole hybrids identified compounds that exhibited stronger α-glucosidase inhibition than the standard drug, acarbose. chemistryviews.org

Computational and in vitro studies of Meldrum's acid-based 1H-1,2,3-triazoles also revealed significant α-glucosidase inhibitory activity. acs.org

These findings collectively suggest that the triazole ring system is a viable starting point for the development of new antidiabetic drugs. rsc.org The electronic modifications brought by the bromo and nitro substituents in this compound could potentially enhance its binding affinity to diabetic enzyme targets, although specific research on this particular compound is needed to confirm its efficacy.

| Triazole Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

| Adamantane-triazole hybrid (6c) | α-glucosidase | 8.30 µM | chemistryviews.org |

| Adamantane-triazole hybrid (6b) | α-glucosidase | 14.0 µM | chemistryviews.org |

| 1,2,3-triazole derivative (K-1) | α-amylase | 87.01% inhibition at 800 µg/mL | nih.gov |

| 1,2,3-triazole derivative (K-1) | α-glucosidase | 99.17% inhibition at 800 µg/mL | nih.gov |

| Acarbose (Standard) | α-glucosidase | 13.50 µM | chemistryviews.org |

Applications in Materials Science

Beyond their biological applications, triazole derivatives are valuable in the field of materials science due to their unique chemical properties.

Triazole compounds are well-established as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. nih.gov Their inhibitory action stems from the presence of multiple nitrogen atoms with unshared electron pairs and potential π-electrons in the heterocyclic ring. nih.gov These features facilitate the adsorption of the triazole molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.gov

Studies on various 1,2,4-triazole derivatives have demonstrated excellent corrosion inhibition efficiencies. nih.gov For example, polymers derived from 4-azo-3,5-substituted-1,2,4-triazoles have shown promising results in anticorrosion studies. ajchem-a.comajchem-a.com The effectiveness of these inhibitors is often evaluated using electrochemical techniques, with some triazole derivatives reaching inhibition efficiencies as high as 97%. nih.gov The bromo and nitro groups on the this compound ring could further enhance its adsorption and protective capabilities, making it a candidate for new corrosion inhibitor formulations.

| Triazole Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Concentration | Reference |

| 5-hexylsulfanyl-1,2,4-triazole (HST) | Steel | 1.0 M HCl | 97 | 1.0 × 10⁻³ M | nih.gov |

| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM) | Steel | 1.0 M HCl | 81 | 1.0 × 10⁻³ M | nih.gov |

| 3,5-bis(disubstituted)-4-amino-1,2,4-triazole (T1/T2) | Mild Steel | 2 M H₃PO₄ | 86 | 1.0 × 10⁻³ M | nih.gov |

| 4-azo-3,5-substituted-1,2,4-triazole polymers | Not Specified | Not Specified | Promising Results | Not Specified | ajchem-a.com |

The nitrogen-rich 1,2,4-triazole ring acts as an excellent ligand, capable of coordinating with a wide range of metal ions to form stable coordination complexes. nih.gov These complexes have found applications in diverse areas, including catalysis and chemical sensing. The ability of the triazole ring to act as a bridging ligand can lead to the formation of polynuclear complexes with interesting magnetic and electronic properties.

For example, coordination complexes built from a ditopic triazole-pyrazole ligand have been synthesized and characterized, demonstrating applications in biology. nih.gov In the realm of catalysis, N-heterocyclic carbene (NHC)/1,2,3-triazole hybrid ligands have been used to create complexes with group 10 metals like palladium and nickel, which are relevant to various catalytic transformations. rsc.org The specific electronic nature of this compound could influence the properties of its metal complexes, potentially leading to novel catalysts or sensors.

The 1,2,4-triazole nucleus is a versatile building block in polymer chemistry for creating functional materials. A notable example is the synthesis of 4-azo-3,5-substituted-1,2,4-triazole polymers. ajchem-a.comresearchgate.net These polymers are typically synthesized by first creating 1,2,4-triazole ring derivatives, which are then coupled with aromatic amines to form azo derivatives. ajchem-a.com Subsequent polymerization, for instance with polyacryloyl chloride, yields the final polymer. ajchem-a.comresearchgate.net These materials have demonstrated potential as both antibacterial and anticorrosion agents, showcasing the functional advantages of incorporating the triazole moiety into a polymer backbone. ajchem-a.comresearchgate.net

While the broader class of 1,2,4-triazole derivatives is known to possess interesting optical properties, specific research detailing the application of this compound as a blue emitter in Organic Light-Emitting Diodes (OLEDs) is not prominent in the reviewed literature. nih.gov The development of efficient and stable blue emitters remains a significant challenge in OLED technology. The rigid, electron-deficient nature of the nitro-substituted triazole ring could, in principle, be beneficial for creating materials with a wide bandgap suitable for blue emission. However, further research and targeted synthesis would be required to explore and validate this potential application.

Role in Agrochemical Development

The 1,2,4-triazole ring is a fundamental structural motif in a significant portion of commercially successful agrochemicals, particularly fungicides and herbicides. nih.govresearchgate.net These compounds are valued for their high efficiency, systemic action, broad spectrum of activity, and low dosage requirements. nih.gov The specific chemical properties of this compound make it a highly valuable and reactive intermediate for the synthesis of novel agrochemical candidates. Its structure, featuring a reactive bromine atom and a nitro group, allows for diverse chemical modifications, enabling the creation of a wide array of derivatives with potent biological activities.

The bromine atom at the 5-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups, which can significantly influence the compound's mode of action and biological specificity. The nitro group, on the other hand, is a strong electron-withdrawing group that activates the triazole ring, and it can also be chemically transformed, for instance, into an amino group. This versatility makes this compound a key building block for developing new active ingredients in crop protection. For example, it is used as a precursor in the synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT), a platform for creating other energetic and reactive compounds. researchgate.net

Research into 1,2,4-triazole derivatives has led to the discovery of compounds with significant fungicidal and herbicidal properties. researchgate.netnih.govresearchgate.net The primary mode of action for many triazole fungicides is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Its inhibition disrupts membrane integrity and stops fungal growth. researchgate.net

Detailed research has demonstrated the efficacy of various 1,2,4-triazole derivatives against a range of plant pathogens. By modifying the substituents on the triazole ring, researchers can fine-tune the biological activity and spectrum of the resulting compounds.

Detailed Research Findings: Fungicidal Activity

Studies have focused on synthesizing novel 1,2,4-triazole derivatives and evaluating their effectiveness against economically important plant pathogens. For instance, a series of novel 1,2,4-triazole derivatives containing an oxime ether and a phenoxy pyridinyl moiety were synthesized and tested against eight phytopathogens. nih.gov Several of these compounds demonstrated significant fungicidal activity.

| Compound | Target Pathogen | EC₅₀ (mg/L) | Reference |

|---|---|---|---|

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | Sclerotinia sclerotiorum | 1.59 | nih.gov |

| Phytophthora infestans | 0.46 | nih.gov | |

| Rhizoctonia solani | 0.27 | nih.gov | |

| Botrytis cinerea | 11.39 | nih.gov | |

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2) | Sclerotinia sclerotiorum | 0.12 | nih.gov |

| Compound 5j | Phytophthora capsici | 17.362 | researchgate.net |

| Compound 6h | Physalospora piricola | 13.095 | researchgate.net |

The data indicates that compound 5a4 exhibits a broad spectrum of activity, while compound 5b2 is particularly potent against Sclerotinia sclerotiorum, with efficacy comparable to the commercial fungicide difenoconazole. nih.gov Furthermore, research on 1,2,4-triazole derivatives containing carboxamide fragments showed that compound 6h had a better effect against Physalospora piricola than the commercial standard mefentrifluconazole, and compound 5j was far superior against Phytophthora capsici. researchgate.net

Detailed Research Findings: Herbicidal Activity

In addition to their fungicidal properties, 1,2,4-triazole derivatives have been developed as effective herbicides. The introduction of different chemical moieties can shift the biological activity from antifungal to herbicidal. For example, novel pyrimidine (B1678525) derivatives containing a 1,2,4-triazole moiety have been synthesized and tested for their herbicidal effects. figshare.com

| Compound | Target Weed | Inhibition Rate (%) at a specific concentration | Reference |

|---|---|---|---|

| Compounds 6f and 6g (Triazole derivatives containing a pyrazole (B372694) moiety) | Lettuce | 80% | researchgate.net |

| Bentgrass | 80% | researchgate.net | |

| Certain pyrimidine derivatives containing 1,2,4-triazole | Brassica napus (Rape) | Good inhibition | figshare.com |

| Echinochloa crusgalli (Barnyard grass) | Good inhibition | figshare.com |

The results from these studies show that specific triazole derivatives possess significant herbicidal activity. Compounds 6f and 6g , which contain a pyrazole moiety, demonstrated high inhibitory effects against both a dicotyledon (lettuce) and a monocotyledon (bentgrass). researchgate.net Similarly, certain pyrimidine derivatives featuring a 1,2,4-triazole structure showed good herbicidal activity against common agricultural weeds like Brassica napus and Echinochloa crusgalli. figshare.com

The versatility of this compound as a reactive intermediate is crucial for the continued development of new and more effective agrochemicals. Its ability to serve as a scaffold for a wide range of chemical modifications allows researchers to explore a vast chemical space, leading to the discovery of novel fungicides and herbicides with improved efficacy, selectivity, and environmental profiles.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways for 5-bromo-3-nitro-1H-1,2,4-triazole and its Derivatives

The synthesis of this compound and its subsequent derivatives is an area ripe for innovation. Current research demonstrates that BNT is a valuable platform for creating powerful and thermally stable energetic compounds. For instance, it is the starting material for the three-step synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT), a compound that serves as a base for high-performance energetic salts rsc.org.

Future research will likely focus on "green chemistry" approaches to minimize environmental impact and enhance safety. nih.govrsc.org This includes the use of environmentally benign solvents like water, which has been successfully employed in the synthesis of other energetic salts, avoiding organic solvents and toxic by-products. rsc.org Methodologies such as microwave-assisted synthesis and the use of ionic liquids are being explored to create high-performance energetic materials in a safer and more eco-friendly manner. researchgate.net These techniques can accelerate reactions and improve yields. researchgate.net Furthermore, click chemistry, a set of powerful, selective, and high-yield reactions, presents a promising avenue for the efficient synthesis of 1,2,3-triazole derivatives and could be adapted for 1,2,4-triazole (B32235) systems, potentially simplifying manufacturing processes. researchgate.netbohrium.comnih.gov The goal is to develop cleaner chemical processes, moving away from traditional nitration methods that can lead to environmental pollutants. researchgate.netnih.gov

Advanced Characterization Techniques and Data Interpretation

A thorough understanding of the properties of this compound and its derivatives is crucial for their application. A suite of advanced characterization techniques is employed to fully analyze these compounds. Standard methods include ¹H, ¹³C, and ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis. rsc.org For determining the precise three-dimensional structure, single-crystal X-ray diffraction is an indispensable tool. rsc.org

Looking forward, a significant challenge and opportunity lie in the synergy between experimental data and computational modeling. Quantum chemical calculations, such as Density Functional Theory (DFT), are increasingly used to predict and understand the properties of energetic materials. rsc.orgnih.gov These computational studies can determine dissociation pathways, derive threshold energies for decomposition, and predict energetic properties like heat of formation, density, detonation velocity, and pressure. rsc.orgnih.govresearchgate.net Future work will focus on refining these computational models to more accurately predict the behavior of new derivatives, thereby guiding synthetic efforts and reducing the need for extensive, and often hazardous, experimental testing. llnl.gov The study of anion formation upon low-energy electron attachment is another advanced technique used to probe the stability and decomposition mechanisms of nitrotriazoles. rsc.org

Targeted Design of Derivatives for Specific Applications

The functional versatility of this compound makes it an excellent scaffold for designing derivatives with tailored properties. By strategically replacing the bromine atom or modifying other parts of the molecule, researchers can tune its characteristics for specific applications, primarily in the field of energetic materials and pharmaceuticals.

In energetic materials research, BNT is a precursor to compounds that surpass the performance of conventional explosives like RDX. For example, a perchlorate (B79767) salt derived from HNT (which is synthesized from BNT) exhibits a high density and an outstanding calculated detonation velocity and pressure. rsc.org Another derivative, a fused triazolo[4,3-b]triazole, shows potential as a heat-resistant explosive with low sensitivity and high thermal stability. rsc.org Future design strategies involve introducing various energetic groups such as -NHNO₂, -N₃, -NF₂, or additional -NO₂ groups to create novel high-energy-density compounds (HEDCs) with optimal oxygen balance and stability. nih.govrsc.orgrsc.org

In medicinal chemistry, the nitrotriazole core is being explored for therapeutic applications. Series of 3-nitro-1H-1,2,4-triazole derivatives have been synthesized and tested for their activity against Chagas disease and leishmaniasis, with some analogs showing significantly higher potency than the reference drug benznidazole. nih.govnih.gov Other nitrotriazole derivatives have been designed and evaluated as antifungal agents, with some showing excellent activity against fluconazole-resistant fungi. mdpi.comresearchgate.net The targeted design in this context involves modifying the molecule to enhance its interaction with specific biological targets, such as the 14α-demethylase enzyme in fungi. mdpi.comresearchgate.net

Multidisciplinary Approaches and Collaborative Research

The complexity of developing and understanding materials like this compound necessitates a multidisciplinary approach. Research in this area is not confined to synthetic chemistry but extends to physics, materials science, and computational engineering. numberanalytics.com The development of advanced energetic materials is a prime example of where this collaboration is essential. purdue.edu

Institutions like the Energetic Materials Center at Lawrence Livermore National Laboratory and the PARI Energetics Lab at Purdue University bring together experts from diverse fields to synthesize, test, and model new materials. llnl.govpurdue.edullnl.gov These collaborations between national laboratories, academia, and industry are crucial for advancing the field. numberanalytics.comllnl.gov Such partnerships foster the sharing of knowledge, resources, and cutting-edge facilities, accelerating innovation. numberanalytics.com The process involves a feedback loop where synthetic chemists create new molecules, materials scientists and physicists test their properties (like thermal stability and sensitivity), and computational scientists develop models that predict behavior and guide the design of the next generation of compounds. llnl.gov This integrated approach is essential for tackling complex challenges and transitioning new technologies from the laboratory to real-world applications. purdue.edu

Environmental and Safety Considerations in Synthesis and Application

The synthesis and handling of energetic materials derived from this compound demand stringent safety protocols and a growing awareness of environmental impact. The inherent risks associated with energetic materials require a comprehensive safety plan, especially during scale-up. dtic.mil This includes the use of personal protective equipment, such as flame-retardant lab coats and safety shields, and a thorough characterization of the thermal stability and sensitivity of new compounds using techniques like differential scanning calorimetry. acs.orgacs.org A key principle in synthetic design is to introduce the energetic moiety, such as the nitro group, as late as possible in the synthetic sequence to ensure that intermediates are safer to handle and store. acs.org

From an environmental perspective, the chemical industry is under increasing pressure to adopt "green" and sustainable practices. rsc.org Traditional nitration processes are known to be hazardous and can produce toxic waste, such as the "pink water" associated with TNT manufacturing. researchgate.netnih.gov Future research must prioritize the development of cleaner synthetic routes. This involves replacing hazardous reagents with more environmentally benign alternatives, using catalysts to improve reaction selectivity and reduce waste, and minimizing energy consumption. researchgate.netresearchgate.net The development of nitrogen-rich ionic energetic salts is a promising direction, as their primary decomposition products would be dinitrogen gas, a more environmentally friendly alternative to the by-products of some traditional explosives. rsc.org The toxicity of nitrotriazole compounds themselves is also a consideration, although studies have shown that some, like NTO and ANTA, may have lower toxicity than conventional nitroaromatic explosives due to their lower electron-accepting properties. nih.gov

Q & A

Q. What are the optimal synthetic routes for 5-bromo-3-nitro-1H-1,2,4-triazole, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via sequential nitration and bromination of 1H-1,2,4-triazole derivatives. Key steps include:

- Nitration : Use concentrated nitric acid (HNO₃) under controlled temperatures (0–5°C) to avoid over-nitration. For regioselective nitration at the 3-position, steric and electronic factors must be balanced .

- Bromination : Introduce bromine at the 5-position using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 60–80°C. Catalytic Lewis acids (e.g., FeCl₃) improve yield .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity. Monitor intermediates via TLC .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns. The nitro group (NO₂) at C3 deshields adjacent protons (δ 8.5–9.0 ppm), while the bromine at C5 causes splitting in carbon signals .

- IR : Confirm nitro (asymmetric stretch at ~1530 cm⁻¹) and triazole ring (C=N at ~1600 cm⁻¹) .

- GC-MS : Use helium carrier gas and electron ionization (EI) to detect molecular ion peaks (m/z 197.95) and fragmentation patterns (e.g., loss of Br or NO₂) .

- Elemental Analysis : Validate purity (>98%) via %C, %H, %N, and %Br matching theoretical values .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: